molecular formula C24H16BF4Na B14134103 Sodium tetrakis(3-fluorophenyl)borate(1-) CAS No. 26603-18-9

Sodium tetrakis(3-fluorophenyl)borate(1-)

Cat. No.: B14134103
CAS No.: 26603-18-9
M. Wt: 414.2 g/mol
InChI Key: UHRUUHICZDJQRR-UHFFFAOYSA-N
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Description

Sodium tetrakis(3-fluorophenyl)borate(1-) is an organoboron compound known for its unique chemical properties. It is a sodium salt with the molecular formula C32H12BF24Na. This compound is characterized by its high thermal stability and resistance to acids and oxidants . It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetrakis(3-fluorophenyl)borate(1-) can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:

  • Preparation of 3,5-bis(trifluoromethyl)phenylmagnesium iodide.
  • Reaction of the prepared Grignard reagent with boron trifluoride.
  • Isolation and purification of the sodium salt.

Industrial Production Methods: Industrial production of sodium tetrakis(3-fluorophenyl)borate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium tetrakis(3-fluorophenyl)borate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield various organoboron compounds .

Mechanism of Action

The mechanism by which sodium tetrakis(3-fluorophenyl)borate(1-) exerts its effects involves its ability to stabilize cationic species and facilitate various chemical transformations. The borate anion acts as a strong Lewis acid, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable . This makes it a valuable catalyst in many organic reactions.

Comparison with Similar Compounds

Uniqueness: Sodium tetrakis(3-fluorophenyl)borate(1-) is unique due to its high thermal stability, resistance to acids and oxidants, and its ability to act as a strong Lewis acid. These properties make it particularly useful in applications requiring robust and stable reagents .

Properties

CAS No.

26603-18-9

Molecular Formula

C24H16BF4Na

Molecular Weight

414.2 g/mol

IUPAC Name

sodium;tetrakis(3-fluorophenyl)boranuide

InChI

InChI=1S/C24H16BF4.Na/c26-21-9-1-5-17(13-21)25(18-6-2-10-22(27)14-18,19-7-3-11-23(28)15-19)20-8-4-12-24(29)16-20;/h1-16H;/q-1;+1

InChI Key

UHRUUHICZDJQRR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)F)(C2=CC(=CC=C2)F)(C3=CC(=CC=C3)F)C4=CC(=CC=C4)F.[Na+]

Origin of Product

United States

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